molecular formula C11H19ClSi B1141670 (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane CAS No. 120543-78-4

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane

Cat. No.: B1141670
CAS No.: 120543-78-4
M. Wt: 214.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane: is a chemical compound with the molecular formula C11H19ClSi . It is characterized by a bicyclic structure, specifically a norbornene moiety, attached to a chlorodimethylsilane group. This compound is used in various chemical reactions and has applications in organic synthesis and material science .

Scientific Research Applications

Chemistry: (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane is used as a reagent in organic synthesis. It aids in the formation of silicon-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. The silicon moiety can be used to introduce new functional groups or labels for imaging and detection.

Medicine: The silicon-containing moiety can be used to modify drug molecules, improving their stability, solubility, and bioavailability.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as silicone polymers and resins. These materials have applications in coatings, adhesives, and sealants.

Future Directions

The future directions of this compound could involve its use in the synthesis of other complex molecules, given its unique structure. It could also find potential applications in materials science, where silane coupling agents are often used .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane typically involves the reaction of norbornene derivatives with chlorodimethylsilane. One common method is the hydrosilylation of norbornene with chlorodimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, at room temperature.

    Hydrosilylation Reactions: Platinum or rhodium catalysts are commonly used. The reactions are performed under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

    Hydrosilylation Reactions: Silicon-containing products with various organic groups attached.

    Oxidation Reactions: Silanols or siloxanes.

Mechanism of Action

The mechanism of action of (2-(Bicyclo[221]hept-5-en-2-yl)ethyl)chlorodimethylsilane involves the reactivity of the silicon-chlorine bondThe bicyclic structure provides rigidity and stability to the molecule, making it a valuable building block in organic synthesis.

Molecular Targets and Pathways: The compound interacts with various molecular targets, depending on the functional groups introduced. In biological systems, it can modify proteins and nucleic acids, affecting their functions and interactions. In industrial applications, it can react with other compounds to form advanced materials with specific properties.

Comparison with Similar Compounds

    (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar structure but with triethoxysilane instead of chlorodimethylsilane.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains a norbornene moiety but with different functional groups.

    (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)dimethylsilane: Similar structure but without the chlorine atom

Uniqueness: (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane is unique due to the presence of the chlorodimethylsilane group, which provides distinct reactivity and versatility in chemical reactions. The combination of the bicyclic structure and the silicon moiety makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-chloro-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClSi/c1-13(2,12)6-5-11-8-9-3-4-10(11)7-9/h3-4,9-11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEKKYNQUHJSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1CC2CC1C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120543-78-4
Record name 5-Norbornen-2-yl(ethyl)chlorodimethylsilane, mixture of endo and exo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a flask equipped with a dropping funnel were charged 150 parts of 2-vinyl-5-norbornene and 0.1 part of a solution of chloroplatinic acid in isopropanol (containing 2% as a platinum atom) were charged. While heating to 70° C., 136 parts of dimethylchlorosilane were added dropwise to the mixture and reacted at 70° C. for an hour. Distillation was performed under reduced pressure to give 195 parts of 2-(5-norbornenyl)ethyldimethylchlorosilane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.